Cas no 18123-82-5 (2-((4-Fluorophenoxy)methyl)oxirante)
2-((4-Fluorophenoxy)methyl)oxirante Chemical and Physical Properties
Names and Identifiers
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- [(4-Fluorophenoxy)methyl]oxirane
- 2-(4-FLUORO-PHENOXYMETHYL)-OXIRANE
- 2-[(4-FLUOROPHENOXY)METHYL]OXIRANE
- Oxirane,2-[(4-fluorophenoxy)methyl]-
- (+/-)-2,3-epoxy-1-(4-fluorophenoxy)propane
- 1-(4-fluorophenoxy)-2,3-epoxypropane
- 1,2-epoxy-3-(4-fluorophenoxy)propane
- 1,2-epoxy-3-(p-fluorophenoxy)-propane
- 2-((4-Fluorophenoxy)methyl)oxirane
- 4-Fluorophenyl glycidyl ether
- Oxirane,2-[(4-fluorophenoxy)methyl]
- CS-0005447
- MFCD00098471
- EN300-22416
- SCHEMBL1959536
- (4-Fluorophenoxy)Methyloxirane
- Z147642752
- OXIRANE, 2-[(4-FLUOROPHENOXY)METHYL]-
- AKOS001176756
- A812598
- CGWDABYOHPEOAD-UHFFFAOYSA-N
- p-fluorphenyl glycidyl ether
- 18123-82-5
- J-500937
- (2R)-2-[(4-fluorophenoxy)methyl]-oxirane
- 2-[(4-fluoranylphenoxy)methyl]oxirane
- AB03367
- AS-9125
- AKOS016051268
- A801011
- FT-0610818
- Oxirane, ((4-fluorophenoxy)methyl)-
- 2-((4-Fluorophenoxy)methyl)oxirante
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- MDL: MFCD00098471
- Inchi: 1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
- InChI Key: CGWDABYOHPEOAD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCC1CO1
Computed Properties
- Exact Mass: 168.05900
- Monoisotopic Mass: 168.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 19.5 °C
- Boiling Point: 79 °C (0.7501 mmHg)
- Flash Point: 116 °C
- Refractive Index: 1.506-1.509
- PSA: 21.76000
- LogP: 1.60330
- Solubility: Not available
2-((4-Fluorophenoxy)methyl)oxirante Security Information
- Hazard Category Code: 22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R22
2-((4-Fluorophenoxy)methyl)oxirante Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-((4-Fluorophenoxy)methyl)oxirante Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019147772-5g |
2-[(4-Fluorophenoxy)methyl]oxirane |
18123-82-5 | 95% | 5g |
$429.45 | 2023-09-02 | |
| Ambeed | A821770-1g |
2-((4-Fluorophenoxy)methyl)oxirane |
18123-82-5 | 97% | 1g |
$170.00 | 2021-07-13 | |
| Ambeed | A821770-5g |
2-((4-Fluorophenoxy)methyl)oxirane |
18123-82-5 | 97% | 5g |
$124.0 | 2024-08-03 | |
| TRC | F401583-50mg |
2-((4-Fluorophenoxy)methyl)oxirante |
18123-82-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401583-100mg |
2-((4-Fluorophenoxy)methyl)oxirante |
18123-82-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401583-500mg |
2-((4-Fluorophenoxy)methyl)oxirante |
18123-82-5 | 500mg |
$ 160.00 | 2022-06-05 | ||
| Apollo Scientific | PC31966-1g |
2-[(4-Fluorophenoxy)methyl]oxirane |
18123-82-5 | 1g |
£50.00 | 2025-02-21 | ||
| Apollo Scientific | PC31966-5g |
2-[(4-Fluorophenoxy)methyl]oxirane |
18123-82-5 | 5g |
£85.00 | 2025-02-21 | ||
| Apollo Scientific | PC31966-10g |
2-[(4-Fluorophenoxy)methyl]oxirane |
18123-82-5 | 10g |
£162.00 | 2025-02-21 | ||
| abcr | AB148198-1 g |
2-[(4-Fluorophenoxy)methyl]oxirane, 95%; . |
18123-82-5 | 95% | 1 g |
€74.60 | 2023-07-20 |
2-((4-Fluorophenoxy)methyl)oxirante Suppliers
2-((4-Fluorophenoxy)methyl)oxirante Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2-((4-Fluorophenoxy)methyl)oxirante
Professional Introduction to Compound with CAS No. 18123-82-5 and Product Name: 2-((4-Fluorophenoxy)methyl)oxirane
The compound with the CAS number 18123-82-5 and the product name 2-((4-Fluorophenoxy)methyl)oxirane represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluorophenyl moiety and an epoxide functional group makes this molecule a versatile intermediate in synthesizing bioactive compounds.
Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing the pharmacological properties of drug candidates. The 4-fluorophenoxy group in 2-((4-Fluorophenoxy)methyl)oxirane contributes to improved metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. The epoxide ring, on the other hand, serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
In the realm of medicinal chemistry, 2-((4-Fluorophenoxy)methyl)oxirane has been explored as a precursor for developing novel therapeutic agents. Its structural framework is conducive to modifications that can target specific biological pathways, making it a valuable scaffold for drug discovery. For instance, researchers have utilized this compound to synthesize derivatives with potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The ability to introduce diverse substituents at the methyl and fluorophenyl positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 2-((4-Fluorophenoxy)methyl)oxirane is its role in developing small-molecule inhibitors. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of stable products with altered electronic and steric properties. This reactivity has been leveraged to create inhibitors that target enzymes involved in critical disease pathways. For example, derivatives of this compound have shown promise in inhibiting kinases and proteases that are aberrantly expressed in cancer cells.
The synthesis of 2-((4-Fluorophenoxy)methyl)oxirane involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed epoxidation, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also provide insights into optimizing synthetic routes for large-scale manufacturing.
From a computational chemistry perspective, 2-((4-Fluorophenoxy)methyl)oxirane has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers have gained valuable insights into how this compound binds to enzymes and receptors. This information is crucial for designing drugs with enhanced efficacy and reduced side effects.
The pharmaceutical industry has taken note of the potential of 2-((4-Fluorophenoxy)methyl)oxirane as a building block for novel therapeutics. Several companies are currently exploring its applications in preclinical studies aimed at identifying lead compounds for various therapeutic indications. The compound's unique structural features make it an attractive candidate for further development into clinical candidates with improved pharmacological profiles.
In conclusion, 2-((4-Fluorophenoxy)methyl)oxirane represents a significant contribution to the field of chemical biology and drug discovery. Its structural versatility, reactivity, and potential applications in medicinal chemistry underscore its importance as a research tool and a precursor for developing novel therapeutic agents. As research continues to uncover new ways to harness its potential, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatments.
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